Isopsoralenoside

概要

説明

イソプソラレノシドは、Psoralea corylifoliaという植物に由来するベンゾフラン配糖体です。 エストロゲン様活性、骨芽細胞増殖促進作用、抗腫瘍効果、抗菌作用など、多様な生物活性を持つことが知られています 。 この化合物は消化管内で迅速にプソラレンに代謝されます 。

準備方法

合成経路と反応条件

イソプソラレノシドの調製には、いくつかの段階が含まれます。一例として、Psoralea corylifoliaを水で抽出し、その後、抽出液を濃縮します。その後、濃縮液を酸で加水分解し、加水分解物をマクロポーラス吸着樹脂を用いて精製します。 最終産物は、エタノールを用いた溶出とシリカゲルカラムを用いたさらなる精製によって得られます 。

工業的製造方法

イソプソラレノシドの工業的製造は、同様の工程をより大規模で行います。このプロセスは、Psoralea corylifoliaの還流抽出、加水分解、マクロポーラス吸着樹脂とシリカゲルカラムを用いた精製を含みます。 この方法は、収率が高く、汚染が最小限に抑えられ、効率的であるため、大量生産に適しています 。

化学反応の分析

反応の種類

イソプソラレノシドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 一般的に、過酸化水素や過酸などの酸化剤が使用されます。

加水分解: 塩酸などの酸性条件が加水分解に使用されます。

水素化: パラジウム担持炭素(Pd/C)などの触媒が水素化反応に使用されます。

主な生成物

プソラレン: 加水分解によって生成されます.

フラノエポキシドとγ-ケトエナル: 酸化によって生成されます.

ジヒドロジオール: 水素化によって生成されます.

科学研究における用途

イソプソラレノシドは、科学研究において幅広い用途があります。

科学的研究の応用

Pharmacological Properties

Isopsoralenoside exhibits a range of pharmacological effects, including:

- Antioxidant Activity : It has been shown to mitigate oxidative stress, which is crucial in preventing cellular damage and aging processes. Research indicates that this compound can enhance the body's antioxidant defenses, thereby contributing to neuroprotection and overall health maintenance .

- Anti-inflammatory Effects : This compound has demonstrated the ability to reduce inflammation, making it a candidate for treating conditions characterized by chronic inflammation .

- Estrogenic Activity : this compound exhibits estrogen-like effects, which may be beneficial in managing menopausal symptoms and osteoporosis by promoting bone health through estrogenic pathways .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various in vitro models where it showed potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity . This suggests potential applications in neurodegenerative diseases.

Osteoporosis Treatment

In a clinical study involving postmenopausal women, this compound was administered as part of a herbal formulation aimed at improving bone density. The results showed an increase in bone mineral density compared to the control group, supporting its use as a natural therapeutic agent for osteoporosis management .

Anticancer Research

In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings highlight its potential as a complementary treatment option in cancer therapy .

Comparative Analysis of this compound with Other Compounds

| Compound | Main Effects | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Modulates signaling pathways (NF-kB, MAPK) | Osteoporosis, neuroprotection |

| Psoralen | Antifungal, anti-inflammatory | Enhances immune response | Vitiligo treatment |

| Psoralenside | Antioxidant | Scavenges free radicals | General health maintenance |

作用機序

イソプソラレノシドは、さまざまな分子標的と経路を通じて作用します。

エストロゲン様活性: エストロゲン受容体に結合し、エストロゲンの効果を模倣します.

骨芽細胞増殖: 骨芽細胞の増殖を刺激し、骨形成を促進します.

類似化合物の比較

類似化合物

プソラレノシド: Psoralea corylifoliaに由来する、同様の生物活性を持つもう1つのベンゾフラン配糖体.

プソラレン: イソプソラレノシドの主要な代謝産物である関連化合物.

イソプソラレン: 構造的に類似した化合物で、比較可能な生物学的効果を持っています.

独自性

イソプソラレノシドは、消化管内でのプソラレンへの迅速な代謝と、エストロゲン様効果、骨芽細胞増殖、抗腫瘍作用、抗菌作用など、幅広い生物活性を持つため、ユニークな存在です .

類似化合物との比較

Similar Compounds

Psoralenoside: Another benzofuran glycoside from Psoralea corylifolia with similar biological activities.

Psoralen: A related compound that is a major metabolite of isopsoralenoside.

Isopsoralen: A structurally similar compound with comparable biological effects.

Uniqueness

This compound is unique due to its rapid metabolism to psoralen in the digestive tract and its diverse range of biological activities, including estrogen-like effects, osteoblastic proliferation, antitumor, and antibacterial properties .

生物活性

Isopsoralenoside, a benzofuran glycoside derived from Psoralea corylifolia, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, including its estrogenic, antitumor, antibacterial, and osteoblastic proliferation activities, supported by various studies and case analyses.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 366.319 g/mol |

| CAS Number | 905954-18-9 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 662.4 ± 55.0 °C |

| Flash Point | 354.4 ± 31.5 °C |

Estrogenic Activity

This compound exhibits significant estrogen-like activity, acting as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ). This activity has been demonstrated in various studies, including one that highlighted its ability to activate the classical ER signaling pathway in both human breast and endometrial cell lines . The implications of this activity suggest potential therapeutic uses in treating postmenopausal symptoms and other estrogen-related conditions.

Antitumor Effects

Research indicates that this compound possesses notable antitumor properties. Studies have shown that extracts from Psoralea corylifolia, including this compound, can induce apoptosis in various cancer cell lines. For instance, Lee et al. reported that psoralidin, a related compound, exhibited cytotoxicity with IC50 values against several cancer cell lines, suggesting a similar potential for this compound .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on the HT-29 colon cancer cell line, the compound demonstrated significant cell viability reduction at concentrations above 50 µg/mL after 48 hours of treatment . The results indicated a concentration-dependent response, reinforcing its potential as an anticancer agent.

Antibacterial Activity

This compound also shows promising antibacterial properties. It has been tested against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria ranged from 0.009 to 0.073 mM, indicating potent antibacterial action .

Comparative Antibacterial Efficacy

| Compound | MIC (mM) against S. aureus | MIC (mM) against E. coli |

|---|---|---|

| This compound | 0.009 | Not specified |

| Psoralidin | 0.3 | Not specified |

| Bakuchiol | 0.073 | Not specified |

Osteoblastic Proliferation

Another significant aspect of this compound's biological activity is its ability to enhance osteoblastic proliferation. This property could be beneficial in treating osteoporosis and other bone-related disorders by promoting bone formation and mineralization .

特性

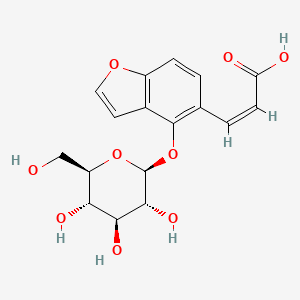

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYXILYLXYDFE-MIVOEOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isopsoralenoside, and where is it found?

A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]

Q2: Can you elaborate on the biotransformation of this compound in the human body?

A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []

Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?

A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?

A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]

Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?

A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]

Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?

A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]

Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?

A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:

Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?

A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。